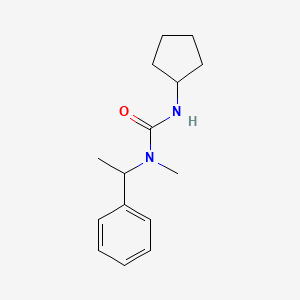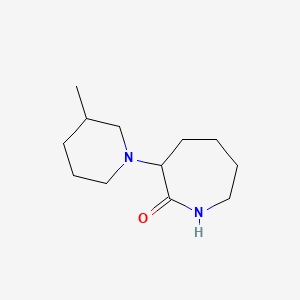![molecular formula C17H21NO3 B7492110 [1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7492110.png)
[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone is a chemical compound that has gained attention in scientific research due to its potential application in various fields. It is a derivative of piperidine and benzophenone and is also known as O-7850. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of [1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone involves the inhibition of MAGL. MAGL is responsible for the breakdown of 2-AG, which is an endocannabinoid that has been found to have various physiological and behavioral effects. Inhibition of MAGL leads to an increase in 2-AG levels, which may contribute to the observed effects of [1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone.
Biochemical and Physiological Effects:
[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone has been found to have various biochemical and physiological effects. It has been shown to increase levels of 2-AG in the brain and peripheral tissues, which has been linked to pain relief, anti-inflammatory effects, and modulation of appetite and metabolism. Additionally, [1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone has been found to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
The advantages of using [1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone in lab experiments include its specificity for MAGL inhibition, its ability to increase 2-AG levels, and its potential application in various fields of scientific research. However, the limitations of using [1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone include its potential toxicity and the need for specialized equipment and techniques for its synthesis and purification.
将来の方向性
There are several potential future directions for research on [1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone. One area of interest is its potential use as a therapeutic agent for various conditions, including pain, inflammation, anxiety, and depression. Additionally, further research is needed to elucidate the mechanism of action of [1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone and its effects on other physiological systems. Finally, the development of more efficient and cost-effective synthesis methods for [1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone may facilitate its use in scientific research.
合成法
The synthesis of [1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone involves the reaction of piperidine with benzophenone followed by the addition of oxolane-2-carbonyl chloride. The reaction occurs under controlled conditions and requires the use of specialized equipment and techniques. The purity of the final product is crucial for its use in scientific research.
科学的研究の応用
[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone has been studied for its potential application in various fields of scientific research. It has been found to have an inhibitory effect on the enzyme monoacylglycerol lipase (MAGL), which is involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This inhibition leads to an increase in 2-AG levels, which has been linked to various physiological and behavioral effects.
特性
IUPAC Name |
[1-(oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16(13-5-2-1-3-6-13)14-8-10-18(11-9-14)17(20)15-7-4-12-21-15/h1-3,5-6,14-15H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFNXHGOMKXXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

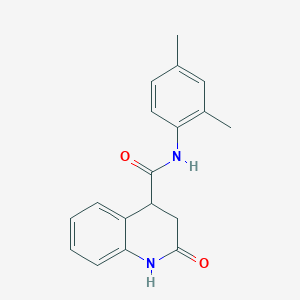
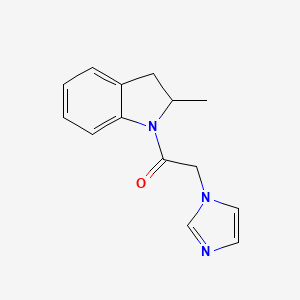

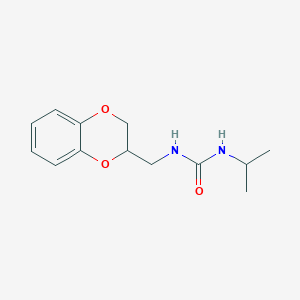
![2-[(3,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492066.png)
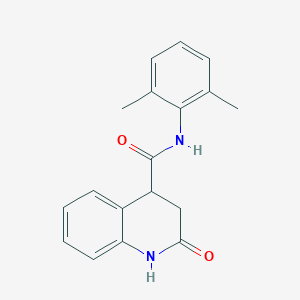
![2-[(3,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492074.png)
![4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one](/img/structure/B7492082.png)
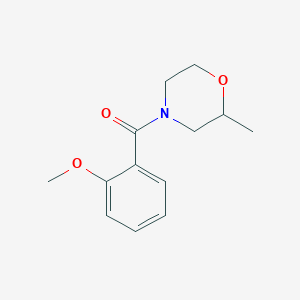
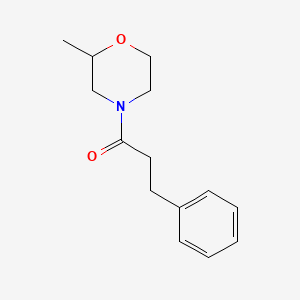
![2-[(3-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492098.png)
![1-[(3-Methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7492100.png)
